2-Methoxy-5-(trifluoromethyl)benzyl alcohol
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Overview
Description
2-Methoxy-5-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C9H9F3O2 and a molecular weight of 206.16 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzyl alcohol structure. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-(trifluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) under mild conditions . This reduction process converts the aldehyde group to an alcohol group, yielding the desired product. Industrial production methods may involve similar reduction reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methoxy-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-5-(trifluoromethyl)benzyl alcohol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and trifluoromethyl groups contribute to its reactivity and ability to interact with biological molecules. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-Methoxy-5-(trifluoromethyl)benzyl alcohol can be compared with other similar compounds, such as:
2-(Trifluoromethyl)benzyl alcohol: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-(Trifluoromethyl)benzyl alcohol: The trifluoromethyl group is positioned differently, which can influence its chemical properties and applications.
The presence of both the methoxy and trifluoromethyl groups in this compound makes it unique and valuable for specific research and industrial applications.
Properties
IUPAC Name |
[2-methoxy-5-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4,13H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHHRWFFYKXTBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258069 |
Source
|
Record name | 2-Methoxy-5-(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101258069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685126-89-0 |
Source
|
Record name | 2-Methoxy-5-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685126-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101258069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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